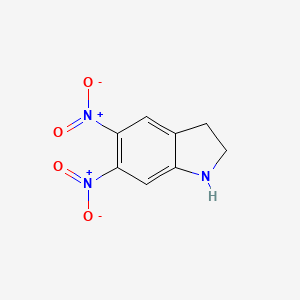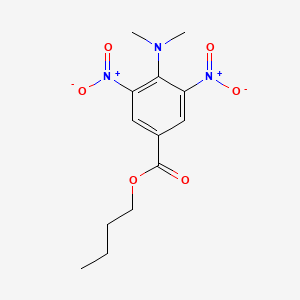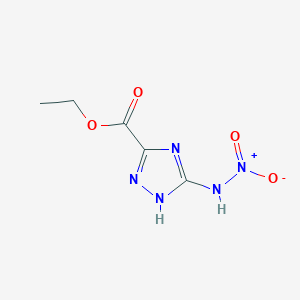![molecular formula C24H22N4O4S B11552132 N-{3-[(1E)-1-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B11552132.png)
N-{3-[(1E)-1-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(1E)-1-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]ETHYL]PHENYL}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a sulfanyl group, and an acetamido group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1E)-1-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]ETHYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of substituted aryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions, such as condensation and substitution, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions or the use of specific catalysts to enhance the yield and purity of the product. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate is a widely used method . Additionally, the use of triethylamine as a basic catalyst in boiling ethanol can facilitate the formation of desired derivatives .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1E)-1-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]ETHYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group can yield nitrobenzene derivatives, while reduction can produce aniline derivatives.
Scientific Research Applications
N-{3-[(1E)-1-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]ETHYL]PHENYL}BENZAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{3-[(1E)-1-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]ETHYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, the nitrophenyl group can interact with cellular proteins, leading to changes in their function and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and thiazole-containing compounds. These compounds share structural similarities and may exhibit comparable biological activities .
Uniqueness
What sets N-{3-[(1E)-1-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]ETHYL]PHENYL}BENZAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C24H22N4O4S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[3-[(E)-C-methyl-N-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]carbonimidoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H22N4O4S/c1-17(20-8-5-9-21(14-20)25-24(30)19-6-3-2-4-7-19)26-27-23(29)16-33-15-18-10-12-22(13-11-18)28(31)32/h2-14H,15-16H2,1H3,(H,25,30)(H,27,29)/b26-17+ |
InChI Key |
JLFXIUBUBCMQMS-YZSQISJMSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11552064.png)
![N-(2,5-dichlorophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11552066.png)
![2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11552070.png)
![2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11552076.png)
![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11552086.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11552087.png)
![4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11552090.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B11552093.png)

![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11552108.png)

![1-[(E)-{[4-(acetylamino)phenyl]imino}methyl]naphthalen-2-yl naphthalene-1-carboxylate](/img/structure/B11552127.png)

![2-[(2-Methylphenyl)amino]-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide](/img/structure/B11552141.png)
